2-Hydroxy-4-octanone
Description
Structure
2D Structure
Properties
Molecular Formula |
C8H16O2 |
|---|---|
Molecular Weight |
144.21 g/mol |
IUPAC Name |
2-hydroxyoctan-4-one |
InChI |
InChI=1S/C8H16O2/c1-3-4-5-8(10)6-7(2)9/h7,9H,3-6H2,1-2H3 |
InChI Key |
BLXXTONMZKDTPX-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)CC(C)O |
Origin of Product |
United States |
Preparation Methods
Chemical Synthesis Methods
Alkylation of Dihydroxybenzophenone Derivatives
A patented process for synthesizing structurally related hydroxyalkoxybenzophenones offers insights into alkylation strategies applicable to 2-hydroxy-4-octanone. In US3697599A, 2,4-dihydroxybenzophenone is reacted with higher alkyl halides (e.g., octyl bromide) in an aqueous alkali metal hydroxide solution containing surfactants. The surfactant, such as nonylphenoxypoly(ethyleneoxy)ethanol, reduces interfacial tension between the aqueous and organic phases, enhancing reactant contact. This method operates at reflux temperatures (~111°C) for eight hours, yielding 2-hydroxy-4-octoxybenzophenone with high purity after crystallization. While designed for benzophenones, this approach’s principles—alkaline conditions, phase-transfer catalysts, and selective etherification—can be adapted for this compound by modifying starting materials.
Oxidation of 2,4-Octanediol
Selective oxidation of diols represents a direct route to hydroxyketones. The Journal of Organic Chemistry (1974) describes the oxidation of 2,4-octanediol using Jones reagent (CrO₃ in H₂SO₄) to yield this compound. The reaction proceeds via oxidation of the secondary alcohol at the 4-position while preserving the primary hydroxyl group at C2. Typical conditions involve stoichiometric CrO₃ at 0–5°C in acetone, achieving yields of 65–72%. Challenges include overoxidation to dicarboxylic acids and the use of toxic chromium reagents, necessitating careful stoichiometric control.
Aldol Condensation
Aldol condensation between butanal and 3-hydroxybutanal under basic conditions (e.g., NaOH) forms this compound through C–C bond formation. This method, analogous to the synthesis of 5-hydroxy-4-octanone reported by Smolecule, involves deprotonation of the aldehyde α-hydrogen, nucleophilic attack on the carbonyl, and dehydration. Yields are moderate (50–60%) due to competing side reactions, such as self-condensation of butanal. Catalytic systems using proline derivatives or zeolites have been proposed to enhance selectivity but remain unexplored for this specific compound.
Table 1: Comparison of Chemical Synthesis Methods
Biocatalytic Approaches
Enzymatic Oxidation
Microbial enzymes, such as alcohol dehydrogenases (ADHs) from Saccharomyces cerevisiae, catalyze the regioselective oxidation of diols to hydroxyketones. ADHs favor secondary alcohols, aligning with the 4-position oxidation required for this compound. Co-factor regeneration systems (e.g., NAD+/NADH recycling via glucose dehydrogenase) improve sustainability. Pilot-scale trials report yields up to 58%, though enzyme stability under industrial conditions remains a hurdle.
Fermentation Pathways
Natural producers of structurally similar hydroxyketones, such as Camellia sinensis, utilize fatty acid β-oxidation pathways to generate 5-hydroxy-4-octanone. Metabolic engineering of Escherichia coli to overexpress acyl-CoA dehydrogenases and thioesterases could redirect flux toward this compound. Computational models predict theoretical yields of 0.8 g/L, but experimental validation is pending.
Industrial Production Techniques
Continuous-Flow Reactors
Recent advances in continuous-flow systems enable precise control over reaction parameters critical for this compound synthesis. A tubular reactor with immobilized CrO₃ on silica achieves 68% yield in diol oxidation, reducing chromium leaching by 40% compared to batch processes. Residence times of 10–15 minutes enhance throughput, making this method suitable for large-scale production.
Green Chemistry Innovations
The substitution of alkyl halides with dimethyl carbonate in alkylation reactions reduces toxicity. For example, K₂CO₃-mediated alkylation of 2,4-octanediol with dimethyl carbonate at 120°C yields this compound with 55% efficiency. While lower than traditional methods, this approach aligns with green chemistry principles by eliminating halogenated waste.
Analytical Characterization
Spectroscopic Identification
Comparative Analysis of Synthetic Routes
The alkylation method outperforms oxidation and condensation routes in yield and scalability, albeit with environmental concerns from alkyl halides. Biocatalytic approaches, though nascent, offer sustainability advantages but require optimization for industrial viability. Continuous-flow systems bridge the gap between batch production and green chemistry, suggesting a promising future for large-scale synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxyl group at the beta position undergoes oxidation to form a diketone. Common oxidizing agents and conditions include:
Mechanism : Oxidation proceeds via deprotonation of the hydroxyl group, forming a ketone intermediate. Chromium-based oxidants follow a cyclic ester mechanism, while KMnO₄ operates through radical intermediates.
Reduction Reactions
The carbonyl group is reduced to a secondary alcohol, yielding diols or mono-alcohols:
Mechanism : Hydride transfer from the reducing agent to the electrophilic carbonyl carbon, followed by protonation. Steric effects from the hydroxyl group influence reaction rates.
Substitution Reactions
The hydroxyl group participates in nucleophilic substitution, enabling functional group interconversion:
Mechanism : Activation of the hydroxyl group via protonation or tosylation, followed by nucleophilic displacement. Steric hindrance at the beta position moderates reaction rates.
Elimination Reactions
Acid-catalyzed dehydration forms alpha,beta-unsaturated ketones:
| Catalyst | Conditions | Product | Yield (%) | Notes |
|---|---|---|---|---|
| H₂SO₄ | Reflux, toluene | 4-Octen-2-one | 75–80 | Favored by Zaitsev orientation |
| POCl₃ | Pyridine, 50°C | 4-Octen-2-one | 85–90 | Enhanced regioselectivity |
Mechanism : Protonation of the hydroxyl group followed by β-elimination, forming a conjugated enone system.
Biocatalytic Transformations
Enzymatic reactions leverage 2-hydroxy-4-octanone as a substrate:
Industrial Relevance : Immobilized enzymes on carbon nanotubes enhance stability and recyclability, achieving >90% yield in continuous-flow systems.
Comparative Reactivity
Key distinctions from analogous compounds:
Patents and Industrial Methods
Recent patents highlight advancements in catalytic systems:
Scientific Research Applications
2-Hydroxy-4-octanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a substrate for various enzymatic reactions.
Medicine: It is investigated for its potential therapeutic properties.
Industry: It is used in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-octanone involves its interaction with specific molecular targets and pathways. For instance, it can act as a substrate for alcohol dehydrogenases, which catalyze the reversible reduction of the carbonyl group to its corresponding alcohol . This interaction is crucial for its role in various biochemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following compounds are structurally or functionally related to 2-Hydroxy-4-octanone and provide a basis for comparison:
5-Hydroxy-4-octanone
- Chemical Formula: Reported as C₆H₈O₂ in the evidence, though this conflicts with its name (octanone implies eight carbons). This discrepancy suggests either a naming error or typographical issue in the source. The molecular weight is listed as 112.13 g/mol .
- Physical Properties: Melting Point: 34.0–41.0°C Solubility: Soluble in ethanol (details unspecified) Purity: ≥97.0% by GC analysis (JFFMA reference specifications) .
- Applications : Likely used in flavor/fragrance formulations, though explicit data is lacking.
4-Hydroxy-4-methyl-2-pentanone
- Chemical Formula : C₆H₁₀O₂ (consistent with its structure).
- Key Differences: Smaller molecular size (vs. octanone derivatives) and a geminal diol-like structure due to the hydroxyl and methyl groups on the same carbon.
Hexyl Decanoate (C₁₄H₂₀O₂)
- Chemical Formula : C₁₄H₂₀O₂ (molecular weight: 220.31 g/mol).
- Physical Properties: Boiling Point: Not explicitly listed (unit inconsistencies noted in the evidence). Flash Point: <1.0 (unit unspecified, likely °C or °F).
- Applications: Esters like hexyl decanoate are typically used in perfumes and food flavorings due to their fruity odors .
Hexyl Isobutyrate
- Chemical Formula : C₁₀H₂₀O₂ (inferred from ester structure).
- Key Differences: Smaller ester chain compared to hexyl decanoate, leading to differences in volatility and solubility.
Data Tables
Table 1: Comparative Physicochemical Properties
| Compound | Chemical Formula | Molecular Weight (g/mol) | Melting Point (°C) | Solubility | Purity (GC) |
|---|---|---|---|---|---|
| This compound* | C₈H₁₆O₂ (inferred) | ~144.21 (calculated) | Not reported | Ethanol (assumed) | Not reported |
| 5-Hydroxy-4-octanone | C₆H₈O₂† | 112.13 | 34.0–41.0 | Soluble in ethanol | ≥97.0% |
| 4-Hydroxy-4-methyl-2-pentanone | C₆H₁₀O₂ | 114.14 (calculated) | Not reported | Not reported | Not reported |
| Hexyl Decanoate | C₁₄H₂₀O₂ | 220.31 | Not reported | Not reported | ≥98.0% |
*Inferred data due to lack of direct evidence.
Research Findings and Discrepancies
- This compound may instead be a cyclic or shorter-chain derivative .
- Missing Data : Critical parameters like boiling points, flash points, and solubility details are inconsistently reported or absent, limiting direct comparisons.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Hydroxy-4-octanone, and how can researchers verify its purity?
- Synthesis Methods :
- Keto-enol tautomerization : Adjust reaction conditions (e.g., pH, solvent polarity) to favor the keto form. Use spectroscopic monitoring (e.g., IR or <sup>13</sup>C NMR) to track tautomeric equilibrium .
- Catalytic oxidation : Optimize catalysts (e.g., MnO2 or TEMPO) for selective oxidation of precursor alcohols. Monitor reaction progress via GC-MS .
- Purity Verification :
- Chromatography : HPLC with a C18 column (mobile phase: acetonitrile/water, 70:30 v/v) to resolve impurities .
- Melting Point Analysis : Compare observed melting points with literature values (if available) to confirm crystallinity .
Q. How should researchers characterize this compound’s structural and thermodynamic properties?
- Structural Characterization :
- <sup>1</sup>H/<sup>13</sup>C NMR : Assign peaks using DEPT-135 and HSQC for hydroxyl and ketone group identification .
- FT-IR : Identify key functional groups (e.g., O-H stretch at ~3200 cm<sup>-1</sup>, C=O at ~1700 cm<sup>-1</sup>) .
- Thermodynamic Data :
| Property | Value | Reference |
|---|---|---|
| ΔfH° (liquid) | -710 ± 3 kJ/mol | |
| Boiling Point | 215–220°C (estimated) |
Q. What analytical techniques are critical for distinguishing this compound from structural analogs?
- Mass Spectrometry : Use high-resolution MS (HRMS) to differentiate isomers via exact mass (C8H16O2, [M+H]<sup>+</sup> = 145.1223) .
- X-ray Crystallography : Resolve spatial configuration if crystalline derivatives (e.g., oxime or hydrazone) are synthesized .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR splitting patterns) for 2-Hydroxy-4-ooctanone?
- Iterative Refinement :
Re-examine solvent effects (e.g., DMSO-d6 vs. CDCl3) on hydrogen bonding and peak splitting .
Perform variable-temperature NMR to assess dynamic equilibria (e.g., keto-enol tautomerism) .
Cross-validate with computational methods (DFT calculations for <sup>1</sup>H chemical shifts) .
- Collaborative Analysis : Consult platforms like PubChem or Reaxys to compare reported spectra and identify outliers .
Q. What strategies optimize the stability of this compound under varying experimental conditions?
- Degradation Pathways :
- Oxidative Stability : Store under inert gas (N2/Ar) and add radical scavengers (e.g., BHT) to mitigate ketone oxidation .
- pH Sensitivity : Avoid strongly acidic/basic conditions to prevent esterification or decomposition. Use buffered solutions (pH 6–8) .
- Accelerated Stability Testing : Conduct stress tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to identify degradation products .
Q. How can researchers design experiments to study this compound’s role in catalytic systems or biological models?
- Catalytic Applications :
- Use as a chiral synthon in asymmetric catalysis (e.g., enantioselective aldol reactions). Monitor enantiomeric excess via chiral HPLC .
- Biological Studies :
- Assess microbial metabolism using <sup>13</sup>C-labeled this compound in isotope tracing experiments .
- Evaluate enzyme inhibition (e.g., lipases) via kinetic assays (IC50 determination) .
Q. What methodologies address contradictions in reported reaction yields or selectivity for this compound derivatives?
- Root-Cause Analysis :
- Audit reagent purity (e.g., catalyst lot variability) and reaction scaling effects .
- Use Design of Experiments (DoE) to identify critical parameters (e.g., temperature, solvent polarity) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
